4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine
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Overview
Description
4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyrimidine rings in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine precursor. One common method is the cyclization reaction where 3,5-dimethylpyrazole is reacted with 2-phenyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit protein kinases such as epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of kinases such as EGFR and FGFR, thereby blocking their activity and preventing downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
2-Phenylpyrimidine: A pyrimidine derivative that shares the pyrimidine ring structure.
4-(3,5-Dimethylpyrazol-1-yl)-6-chloro-2-phenylpyrimidine: A closely related compound with a chlorine atom instead of a methoxy group.
Uniqueness
4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine is unique due to the presence of both methoxy and phenyl groups, which can enhance its biological activity and chemical reactivity compared to simpler analogs. The combination of pyrazole and pyrimidine rings also provides a versatile scaffold for further functionalization and optimization in drug design.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-9-12(2)20(19-11)14-10-15(21-3)18-16(17-14)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFHZBLZVVZDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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